molecular formula C7H16ClNO B1592120 4-Methoxy-4-methylpiperidine hydrochloride CAS No. 3970-73-8

4-Methoxy-4-methylpiperidine hydrochloride

Cat. No. B1592120
CAS RN: 3970-73-8
M. Wt: 165.66 g/mol
InChI Key: FOFDBMMYPIJSCN-UHFFFAOYSA-N
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Description

4-Methoxy-4-methylpiperidine hydrochloride is a chemical compound with the CAS Number: 3970-73-8 . It has a molecular weight of 165.66 and its molecular formula is C7H16ClNO . It is a solid substance stored under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for 4-Methoxy-4-methylpiperidine hydrochloride is 1S/C7H15NO.ClH/c1-7(9-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Methoxy-4-methylpiperidine hydrochloride is a solid substance . It is stored under an inert atmosphere at room temperature . The compound has a molecular weight of 165.66 and its molecular formula is C7H16ClNO .

Scientific Research Applications

Synthesis and Biological Potential

Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one Oxime Esters

A study detailed an efficient synthesis route for novel oxime esters derived from 4-methoxy-4-methylpiperidine, highlighting their promising antioxidant and antimicrobial activities. Compounds synthesized exhibited significant efficacy in in vitro assays, with specific analogs showing potent antioxidant and antibacterial properties against A. flavus strain (Harini et al., 2014).

Chemical Protection and Synthesis Enhancements

Acetal Group for 2′-hydroxy Functions Protection

Research on protecting groups identified 4-methoxypiperidin-4-yl as suitable for the protection of 2′-hydroxy functions in rapid oligoribonucleotide synthesis, emphasizing its utility in synthetic organic chemistry (Reese et al., 1986).

Molecular Structure and Activity Relationship

NMR Study of Betaine Derivatives

An NMR study on betaine derivatives of 4-methoxy-4-methylpiperidine provided insights into their conformational properties, enhancing the understanding of molecular structures and their implications in chemical and biological contexts (Dega-Szafran et al., 2006).

Drug Design and Pharmacological Insights

Cholinergic Agonists from Piperidinol Series

A study in the piperidinol series found that certain hydrochlorides and methiodides of 1-methyl-3- and 4-acetoxypiperidine exhibit cholinergic agonist activity, highlighting their potential in drug design for targeting acetylcholine receptors (Lambrecht, 1976).

Advanced Chemical Synthesis Techniques

Electrochemically Activated Methylating Agent

A study introduced an electrochemically activated methylating agent, showcasing the innovative application of 4-methoxy-4-methylpiperidine in synthesizing methylated compounds, potentially useful in various organic synthesis scenarios (Norcott et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . It has several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and using protective clothing .

properties

IUPAC Name

4-methoxy-4-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(9-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFDBMMYPIJSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10606315
Record name 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4-methylpiperidine hydrochloride

CAS RN

3970-73-8
Record name 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-4-methylpiperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 20.1 g (0.1 m) of gamma-chloro-p-fluorobutyrophenone, 30 g (0.2 m) of 4-methyl-4-methoxy-piperidine and 0.1 g. of potassium iodide in 150 ml of toluene is heated in a glass autoclave for 15 hours at 100°-110° C. The KI and the 4-methyl-4-methoxy-piperidine hydrochloride formed in the reaction are separated by filtration and the solvent removed from the filtrate by evaporation under a vacuum on a steam bath. The obtained base is dissolved in ether and the hydrochloride is precipitated with alcoholic HCl. The reaction product is purified by recrystallization from ethanol-ether. Yield 22 g. Melting point 182° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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